molecular formula C21H28O4 B593732 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid CAS No. 104874-50-2

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid

Cat. No.: B593732
CAS No.: 104874-50-2
M. Wt: 344.451
InChI Key: YOVRGSHRZRJTLZ-HOTGVXAUSA-N
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Description

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid is a significant secondary metabolite of delta(9)-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is formed in the body after the consumption of cannabis and is often used as a biomarker in drug testing due to its long half-life and presence in urine and blood .

Mechanism of Action

Target of Action

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid, often referred to as 11-nor-9-carboxy-THC or THC-11-oic acid, is the main secondary metabolite of tetrahydrocannabinol (THC) which is formed in the body after cannabis is consumed .

Mode of Action

The compound is formed in the body by oxidation of the active metabolite 11-hydroxy-THC (11-OH-THC) by liver enzymes . It is then metabolized further by conjugation with glucuronide , forming a water-soluble congener which can be more easily excreted by the body .

Biochemical Pathways

The biochemical pathway involved in the formation of 11-nor-9-carboxy-THC involves the oxidation of 11-hydroxy-THC by liver enzymes, followed by conjugation with glucuronide . This results in a water-soluble congener that can be more easily excreted by the body .

Pharmacokinetics

The compound has a long half-life in the body of up to several days (or even weeks in very heavy users) , making it the main metabolite tested for blood or urine testing for cannabis use . More selective tests are able to distinguish between 11-OH-THC and 11-COOH-THC, which can help determine how recently cannabis was consumed .

Result of Action

It has also been shown to moderate the effects of THC itself which may help explain the difference in subjective effects seen between occasional and regular users of cannabis .

Action Environment

The action of 11-nor-9-carboxy-THC can be influenced by environmental factors. For example, the analysis of 11-nor-9-carboxy-THC excreted in wastewater can provide information for a defined catchment area . Due to its hydrophobic nature and absence of ionizable groups, its detection is challenging .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid typically involves the oxidation of 11-hydroxy-delta(9)-tetrahydrocannabinol. This oxidation is usually carried out using liver enzymes in vivo, but in vitro methods can also be employed using chemical oxidizing agents .

Industrial Production Methods: Industrial production of this compound is not common due to its primary formation as a metabolite in biological systems. for research purposes, it can be synthesized in laboratories using controlled oxidation processes .

Chemical Reactions Analysis

Types of Reactions: 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid primarily undergoes oxidation reactions. It can also participate in conjugation reactions, particularly with glucuronic acid, to form water-soluble conjugates that are excreted from the body .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid is unique due to its role as a non-psychoactive metabolite that serves as a biomarker for cannabis use. Unlike its parent compound, delta(9)-tetrahydrocannabinol, it does not produce psychoactive effects but is crucial for understanding the metabolism and excretion of cannabinoids .

Properties

IUPAC Name

(6aS,10aS)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVRGSHRZRJTLZ-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C2[C@H]3C=C(CC[C@@H]3C(OC2=C1)(C)C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660713
Record name (±)-11-nor-9-carboxy-delta9-THC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114028-39-6
Record name (±)-11-nor-9-carboxy-delta9-THC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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